N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
Description
"N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide" is a synthetic small molecule characterized by a benzo[b][1,4]oxazepin core substituted with sulfamoyl and acetamide groups. While its exact therapeutic application remains unconfirmed in publicly available literature, structural analogs are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties.
Properties
IUPAC Name |
N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-18-17(11-15)23(4)19(25)20(2,3)12-28-18/h5-11,22H,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFFVFGMPSWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[b][1,4]oxazepine ring system and a sulfamoyl group. Its molecular formula is , and it is classified under various chemical databases such as PubChem and BenchChem. Its synthesis typically involves multi-step organic reactions aimed at forming the oxazepine ring followed by the introduction of functional groups .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that play crucial roles in signaling pathways related to inflammation or cancer.
Anticancer Properties
Recent studies have suggested that this compound exhibits anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to increased caspase activity.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
However, its benzo[b][1,4]oxazepin scaffold and sulfamoyl-acetamide substituents allow indirect comparisons with pharmacologically active analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differentiation: The target compound’s benzo[b][1,4]oxazepin core distinguishes it from marbofloxacin’s pyridobenzoxazine scaffold. The sulfamoyl group aligns with sulfonamide antibiotics but lacks the heterocyclic moieties critical for their antibacterial activity .
Pharmacokinetic Gaps: Marbofloxacin demonstrates prolonged elimination half-lives (t₁/₂β >16 h) in pigs, attributed to its fluorinated quinolone structure and tissue penetration . The target compound’s lack of fluorine or carboxylic acid groups may limit comparable bioavailability. Sulfonamide antibiotics exhibit rapid absorption but high protein binding; the acetamide group in the target compound could alter distribution or clearance.
Hypothetical Activity: The sulfamoyl group may confer sulfa drug-like activity (e.g., dihydropteroate synthase inhibition), but the absence of a para-aminobenzoic acid (PABA) mimicry reduces likelihood of antibacterial efficacy. Benzo[b][1,4]oxazepin derivatives often target lipid kinases (e.g., PI3K), but the acetamide substituent’s steric effects might modulate selectivity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this polycyclic sulfonamide-acetamide derivative likely involves multi-step organic reactions, including sulfonamide bond formation and acetamide coupling. Key intermediates (e.g., benzooxazepine cores) may require regioselective functionalization. Optimization can be achieved via Design of Experiments (DOE) principles, such as factorial designs to test variables like temperature, catalyst loading, and solvent polarity . For example, reaction yields can be statistically analyzed to identify critical parameters, reducing trial-and-error approaches .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR : Assign proton environments (e.g., methyl groups at positions 3,3,5) and confirm sulfonamide/acetamide linkages.
- IR : Validate carbonyl (C=O) and sulfonamide (S=O) stretches.
- HPLC-MS : Assess purity and detect trace intermediates using high-resolution columns (e.g., Chromolith®) . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. What safety protocols are critical during laboratory handling?
While specific toxicity data for this compound is limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation exposure.
- PPE : Gloves and goggles to prevent skin/eye contact.
- Emergency measures : Immediate rinsing with water for spills and consultation with medical professionals .
Advanced Research Questions
Q. How can computational modeling improve reaction design for novel derivatives?
Quantum chemical calculations (e.g., density functional theory) predict regioselectivity in sulfonamide bond formation and stability of intermediates. Tools like ICReDD integrate computational pathfinding with experimental validation, narrowing optimal conditions (e.g., solvent effects on transition states) . AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of substituents to enhance bioactivity or solubility .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Solutions include:
Q. How can membrane separation technologies enhance purification?
Membrane-based techniques (e.g., nanofiltration) isolate the compound from byproducts based on molecular weight and polarity. Process parameters (e.g., transmembrane pressure) are optimized using CRDC frameworks for scalable separation . Coupling with simulations (e.g., finite element analysis) predicts fouling risks and throughput .
Q. What advanced methodologies validate reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
